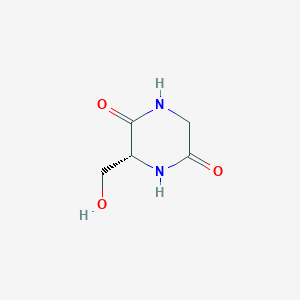

(R)-3-(Hydroxymethyl)-2,5-piperazinedione

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(hydroxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWMPSYJSYTSSM-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@@H](C(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of R 3 Hydroxymethyl 2,5 Piperazinedione

Reactions Involving the Hydroxyl Group at Position 3

The primary alcohol functionality is a versatile handle for introducing a wide range of substituents and for constructing more complex molecular architectures.

The hydroxyl group of (R)-3-(Hydroxymethyl)-2,5-piperazinedione can readily undergo esterification with various carboxylic acids, acid chlorides, or anhydrides under standard conditions to furnish the corresponding esters. While specific examples for this exact compound are not extensively documented in readily available literature, the principles of ester formation are well-established. For instance, related piperazine-2-acetic acid esters have been synthesized, demonstrating the compatibility of the piperazine (B1678402) core with ester functionalities. nih.gov

Etherification of the hydroxymethyl group represents another important transformation. This can be achieved by Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, or under acid-catalyzed conditions with alcohols. For example, processes for the etherification of the structurally related 5-(hydroxymethyl)furfural to 5-(alkoxymethyl)furfurals have been optimized using solid acid catalysts, a method that could potentially be adapted for the piperazinedione substrate. researchgate.net A one-pot reductive etherification process has also been described for HMF, yielding 2,5-bis(alkoxymethyl)furans, highlighting the potential for multifunctionalization. researchgate.net

Table 1: Potential Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions (Hypothetical) | Product Type |

|---|---|---|

| Esterification | R-COOH, DCC, DMAP or R-COCl, Pyridine | (R)-3-(Acyloxymethyl)-2,5-piperazinedione |

| Etherification | 1. NaH, THF; 2. R-X | (R)-3-(Alkoxymethyl)-2,5-piperazinedione |

Oxidation of the primary hydroxyl group can provide access to the corresponding aldehyde or carboxylic acid derivatives. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would be expected to yield (R)-3-formyl-2,5-piperazinedione. Further oxidation with stronger agents like potassium permanganate (B83412) (KMnO4) or Jones reagent could produce (R)-2,5-dioxopiperazine-3-carboxylic acid. The aldehyde derivative, in particular, would be a valuable intermediate for subsequent reactions like reductive amination or Wittig reactions. The condensation of the related 2-hydroxymethylpiperidine with various aldehydes proceeds through a hemiaminal intermediate to form 1,3-oxazolidines, indicating the accessibility and reactivity of the hydroxymethyl group. nih.gov

Reduction of the hydroxymethyl group is not a typical transformation, as it is already in a low oxidation state. However, should the corresponding carboxylic acid be formed, it could be reduced back to the alcohol using reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Table 2: Potential Oxidation Products

| Product Name | Oxidizing Agent (Hypothetical) | Functional Group |

|---|---|---|

| (R)-3-Formyl-2,5-piperazinedione | PCC, Dess-Martin Periodinane | Aldehyde |

The hydroxymethyl group can be a key element in the construction of fused or spirocyclic systems. For instance, intramolecular cyclization could lead to bicyclic structures. A more common strategy involves the initial oxidation of the alcohol to an aldehyde, which can then participate in cycloaddition reactions.

The synthesis of spirocyclic compounds is of significant interest in medicinal chemistry. Methodologies for creating spiro compounds often involve multi-component reactions or cycloadditions. For example, the three-component reaction of isatins, proline, and 1,5-diarylpent-4-ene-1,3-diones yields spiro[pyrrolizidine-3,3'-oxindoles]. osi.lv Another approach involves the double 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide to create spiro[4.4]thiadiazole derivatives. nih.gov These strategies could potentially be adapted, using the (R)-3-(hydroxymethyl)-2,5-piperazinedione scaffold, likely after modification of the hydroxymethyl group, to create novel and complex spiro-piperazinediones. The synthesis of spirofused piperazine amides has also been reported as a scaffold for histamine-3 receptor antagonists. nih.gov

Reactivity at the Piperazinedione Ring Nitrogen Atoms

The two amide nitrogen atoms in the piperazinedione ring are nucleophilic and can be functionalized through various reactions, although their reactivity is lower than that of free amines due to the adjacent carbonyl groups.

N-alkylation of the piperazinedione ring can be accomplished using a base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. However, such reactions can be complicated by potential epimerization at the chiral center.

N-acylation provides a route to N-substituted derivatives with diverse functionalities. Studies on related systems, such as the acylation of linear peptide precursors containing serine, have shown that N-acyl-diketopiperazines can be formed under cyclizing conditions. nih.gov For example, the cyclization of Boc-Ser-Phe-Pro-ONp can lead to N-(Boc-Ser)-cyclo-(Phe-D-Pro). nih.gov The development of novel acylating reagents, such as N-acyltriazinediones, offers mild conditions for the acylation of amines, which could be applicable to the piperazinedione system. nih.gov Selective N-terminal acylation of peptides possessing specific tags has been achieved, highlighting the possibility of controlling the site of acylation in more complex systems. researchgate.netdtu.dk

The synthesis of N-substituted analogues is a direct extension of N-alkylation and N-acylation reactions. By choosing appropriate alkylating or acylating agents, a wide library of derivatives can be generated. For instance, piperazinedione derivatives have been designed and synthesized as peptide mimetics to act as enzyme inhibitors. nih.gov The introduction of substituents on the ring nitrogens can significantly influence the biological activity and physicochemical properties of the parent compound. The synthesis of substituted piperazine-2,5-diones can also be achieved by building from the core structure, for example, through condensation reactions with aldehydes. nih.gov

Table 3: Examples of N-Substituted Piperazinedione Analogues from Related Systems

| Starting Material/System | Reaction Type | Product | Reference |

|---|---|---|---|

| Boc-Ser-Phe-Pro-ONp | Intramolecular Cyclization/Acylation | N-(Boc-Ser)-cyclo-(Phe-D-Pro) | nih.gov |

| Piperazine-2,5-dione | Condensation with Benzaldehydes | (Z,Z)-(Benzylidene)piperazine-2,5-diones | nih.gov |

Reactivity at Other Piperazinedione Ring Carbon Atoms

Electrophilic and Nucleophilic Substitutions

Direct substitution at the ring's carbon atoms is challenging but can be achieved under specific conditions. The carbon atoms alpha to the amide carbonyls (C-3 and C-6) are the most reactive sites on the ring skeleton.

Electrophilic Substitution: The carbons of the piperazinedione ring are generally electron-deficient due to the adjacent electron-withdrawing amide groups, making them poor candidates for electrophilic substitution. However, reactions can be facilitated by first forming an enolate. The enolates of 2,5-diketopiperazines can be generated and subsequently alkylated at the C-3 and C-6 positions. wikipedia.org This approach allows for the introduction of various substituents onto the ring. Another strategy involves the halogenation, specifically bromination, of the ring at these alpha-carbons, which can then be followed by nucleophilic displacement to introduce other functional groups. wikipedia.org

Nucleophilic Substitution: The piperazinedione ring itself is not highly susceptible to direct nucleophilic attack at its carbon atoms under standard conditions. However, nucleophilic substitution reactions are possible on derivatives. For instance, if a leaving group is present on the ring, nucleophilic attack can occur. libretexts.org The reactivity of such systems is highly dependent on the nature of the leaving group and the presence of activating groups on the ring. nih.gov While piperazine itself can act as a nucleophile, the amide groups in piperazinedione significantly reduce the nucleophilicity of the ring nitrogens, and the ring carbons are not primary sites for nucleophilic attack without prior functionalization. researchgate.net

Ring-Opening and Ring-Expansion Reactions

The stability of the piperazinedione ring can be overcome under certain conditions, leading to ring-opening or expansion, which provides access to different molecular scaffolds.

Ring-Opening Reactions: The amide bonds of the 2,5-piperazinedione (B512043) ring are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of linear dipeptides or their derivatives. nih.govacs.org This reaction is a common degradation pathway for diketopiperazines. wikipedia.org The rate and extent of hydrolysis are influenced by factors such as pH, temperature, and the nature of the substituents on the ring. The presence of the hydroxymethyl group in (R)-3-(Hydroxymethyl)-2,5-piperazinedione can influence the kinetics of this process.

Ring-Expansion Reactions: While less common for piperazinediones themselves, ring-expansion reactions are a known strategy for related N-heterocycles like piperidines and aziridines to form larger rings such as azepanes and azocanes. researchgate.netspringernature.comrsc.org These reactions often proceed through the formation of bicyclic intermediates followed by nucleophilic opening. researchgate.net For piperazinediones, such transformations would require significant chemical manipulation to introduce the necessary functionalities to facilitate a ring-expansion event. For example, reduction of the amide carbonyls to amines would yield a piperazine, which can then undergo ring-expansion reactions. mdpi.com

Advanced Derivatization for Scaffold Elaboration

The (R)-3-(Hydroxymethyl)-2,5-piperazinedione scaffold is a versatile template for creating more complex molecules with specific functions. Its rigid structure and available functional groups make it an attractive starting point for applications in bioconjugation and the design of molecules that mimic peptides.

Applications in Bioconjugation Chemistry (as a chemical entity)

In bioconjugation, the goal is to link a molecule to a biomolecule, such as a protein or nucleic acid. The piperazinedione scaffold can be incorporated into linkers used for this purpose. The rigidity of the piperazinedione ring can help to control the spatial orientation of the conjugated molecules. researchgate.net

| Bioconjugation Strategy | Description | Potential Advantage of Piperazinedione Scaffold |

| Linker Incorporation | The piperazinedione unit is used as a rigid building block within a larger linker molecule connecting a payload to a biomolecule. | Provides conformational rigidity and defined stereochemistry to the linker, potentially improving binding affinity and specificity of the conjugate. researchgate.net |

| Functional Handle | The primary alcohol of the hydroxymethyl group can be derivatized (e.g., to an aldehyde, carboxylic acid, or activated ester) for reaction with functional groups on a protein (e.g., amines, thiols). | Offers a specific site for conjugation, allowing for controlled and site-specific modification of biomolecules. |

| Scaffold for Payload Attachment | The piperazinedione ring can serve as the central core to which both a targeting moiety and a therapeutic or diagnostic agent are attached. | The defined geometry allows for precise spatial positioning of attached molecules, which can be critical for their function. |

Design of Peptidomimetic and Helical Inducing Structures

Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved properties like stability against enzymatic degradation. nih.govcnr.it The 2,5-piperazinedione scaffold is considered a "privileged" structure in medicinal chemistry because it can mimic the turn-conformations of peptides. researchgate.net

(R)-3-(Hydroxymethyl)-2,5-piperazinedione can serve as a template to project appended functional groups in a well-defined spatial orientation, similar to the side chains of amino acids in a peptide. nih.gov This makes it a valuable building block for creating peptidomimetics that can inhibit protein-protein interactions. nih.govnih.gov

Furthermore, diketopiperazine-based structures can be used to induce or stabilize specific secondary structures in peptides, such as helices. nih.govnih.gov By incorporating the rigid piperazinedione ring into a peptide sequence, it can act as a nucleation site, forcing the subsequent amino acids to adopt a helical conformation. This is particularly useful in the design of "stapled peptides," where chemical linkers are used to lock a peptide into its bioactive helical shape. nih.govyoutube.com The defined stereochemistry of (R)-3-(Hydroxymethyl)-2,5-piperazinedione is critical in these applications, as the chirality of the scaffold has a significant effect on the biological activities of the resulting peptidomimetics. nih.gov

| Application | Role of (R)-3-(Hydroxymethyl)-2,5-piperazinedione | Key Research Findings |

| β-Turn Mimetics | The rigid ring structure mimics the β-turn secondary structure found in many biologically active peptides. | Diketopiperazine-based scaffolds have been successfully used in the solid-phase synthesis of β-turn mimetic libraries. researchgate.net |

| Helical Induction | Incorporation into a peptide chain can act as a template to promote the formation of an α-helical structure. | Cross-linking strategies are often employed to stabilize helical conformations in peptides for inhibiting protein-protein interactions. nih.gov |

| Peptidomimetic Scaffolds | Serves as a central scaffold onto which various side chains can be attached to mimic the presentation of amino acid residues of a target peptide. | Piperazinone-containing peptidomimetics have been designed and synthesized to act as modulators of biological targets like the HIV capsid. nih.gov |

Advanced Spectroscopic Characterization and Stereochemical Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the precise elemental formula. For (R)-3-(Hydroxymethyl)-2,5-piperazinedione, with a molecular formula of C₆H₁₀N₂O₄, the calculated monoisotopic mass is 174.06405680 Da. nih.govnih.gov The experimental measurement of a mass very close to this value by HRMS confirms the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted HRMS Data for (R)-3-(Hydroxymethyl)-2,5-piperazinedione (C₆H₁₀N₂O₄) Data based on predicted values for common adducts. uni.lu

| Adduct | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₆H₁₁N₂O₄]⁺ | 175.07134 |

| [M+Na]⁺ | [C₆H₁₀N₂O₄Na]⁺ | 197.05328 |

| [M+K]⁺ | [C₆H₁₀N₂O₄K]⁺ | 213.02722 |

| [M-H]⁻ | [C₆H₉N₂O₄]⁻ | 173.05678 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for analyzing biomolecules like peptides and their derivatives, as it minimizes in-source fragmentation and primarily produces intact molecular ions. mdpi.comlibretexts.org When coupled with a tandem mass analyzer (TOF/TOF), the fragmentation patterns (post-source decay, PSD) of the selected precursor ion can be studied to reveal structural information. nih.gov

For cyclic peptides like (R)-3-(Hydroxymethyl)-2,5-piperazinedione, fragmentation is more complex than for linear peptides because it requires the cleavage of two bonds to open the ring. mdpi.com Common fragmentation pathways observed in the MALDI-TOF/TOF spectra of cyclic dipeptides include:

Cleavage of the amide bonds in the ring, leading to characteristic neutral losses.

Elimination of the side chain, which in this case would correspond to the loss of the hydroxymethyl group.

Sequential losses from the ring structure. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

The crystal structure of cyclo(Gly-L-Ser) reveals a three-dimensional network of intermolecular hydrogen bonds that dictate the crystal packing. iucr.org Unlike other cyclic dipeptides with non-hydrogen-bonding side chains which typically form long parallel chains, the presence of the hydroxyl group in the serine residue of cyclo(Gly-L-Ser) leads to a more complex and interconnected structure. iucr.org Each molecule is involved in three hydrogen bonds: the serine hydroxyl group acts as a donor to a carbonyl oxygen of a neighboring molecule and to an amino group of another adjacent molecule. iucr.org A third hydrogen bond is formed between the peptide backbones of neighboring molecules. iucr.org

The diketopiperazine ring in cyclic dipeptides can adopt various conformations, though a boat conformation is common. wikipedia.orgnih.gov In the case of cyclo(Gly-L-Ser), the specific puckering parameters and bond angles define its solid-state shape. iucr.org For the (R)-enantiomer, cyclo(Gly-D-Ser), the same intricate hydrogen bonding network and ring conformation are expected, resulting in a crystal lattice that is a mirror image of the (S)-enantiomer's lattice.

Table 1: Representative Crystallographic Data for Diketopiperazine Structures Note: This table includes data for related diketopiperazine compounds to provide context for typical crystallographic parameters, as specific data for the target compound is inferred from its enantiomer.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| cyclo(L-homoCySH-L-homoCySH) | Orthorhombic | P2₁2₁2₁ | 6.1509 | 18.0217 | 29.6166 | 90 | 90 | 90 | wikipedia.orgresearchgate.net |

| N,N'-Diacetyl-cyclo(Gly-Gly) | Triclinic | P-1 | 9.4855 | 10.0250 | 10.0763 | 73.682 | 82.816 | 81.733 | nih.gov |

| Piperazine (B1678402) | Monoclinic | P2₁/n | 6.0079 | - | - | 90 | - | 90 | unipi.it |

Chiral Spectroscopic Methods

Chiral spectroscopic techniques are essential for determining the absolute configuration of chiral molecules in solution and for studying their conformational preferences.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemical arrangement of atoms and chromophores within a molecule. For enantiomers, the CD spectra are exact mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite sign at the same wavelengths. researchgate.netnih.gov

For (R)-3-(Hydroxymethyl)-2,5-piperazinedione, the peptide amide bonds within the diketopiperazine ring constitute the primary chromophores. The n→π* and π→π* electronic transitions of these amide groups give rise to characteristic CD signals. The sign and magnitude of these Cotton effects are determined by the absolute configuration at the C3 chiral center and the conformation of the diketopiperazine ring.

While specific CD spectra for (R)-3-(Hydroxymethyl)-2,5-piperazinedione were not found in the surveyed literature, it is definitively expected that its spectrum would be a mirror image of the spectrum of its (S)-enantiomer. Therefore, if the CD spectrum of cyclo(Gly-L-Ser) were to show, for example, a positive Cotton effect at a certain wavelength, the spectrum of cyclo(Gly-D-Ser) would exhibit a negative Cotton effect of the same magnitude at that same wavelength. This mirror-image relationship provides a powerful tool for assigning the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations. nih.gov

Vibrational Circular Dichroism (VCD) is another powerful chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. acs.org VCD is particularly useful for determining the absolute configuration of chiral molecules in solution, as it does not require crystallization. csfarmacie.cz The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure and stereochemistry. nih.gov

Similar to electronic CD, the VCD spectra of enantiomers are mirror images of each other. acs.org For (R)-3-(Hydroxymethyl)-2,5-piperazinedione, the VCD spectrum would be characterized by signals arising from the stretching and bending vibrations of the chiral center and the coupled vibrations of the diketopiperazine ring. Studies on related diketopiperazine peptides, such as cyclo diphenylalanine, have shown that the amide I (C=O stretch) region is particularly informative, often displaying a bisignate signature that is sensitive to the peptide's conformation and intermolecular hydrogen bonding. youtube.com

Although specific VCD data for (R)-3-(Hydroxymethyl)-2,5-piperazinedione is not available, the principles of VCD dictate that its spectrum would be the exact inverse of that of (S)-3-(Hydroxymethyl)-2,5-piperazinedione. The absolute configuration can be unambiguously determined by comparing the experimental VCD spectrum with quantum chemical calculations, a common practice in modern stereochemical analysis. acs.orgsigmaaldrich.com

Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are indispensable for assessing the chemical and enantiomeric purity of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. nih.govnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of (R)-3-(Hydroxymethyl)-2,5-piperazinedione, a suitable chiral HPLC method would be developed to separate it from its (S)-enantiomer. The choice of CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns, which have proven effective for separating a wide range of chiral compounds, including cyclic peptides. nih.gov

The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomers. nih.gov The detector, usually a UV detector, would show two distinct peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess can be calculated from the relative areas of these two peaks.

Table 2: Representative Chiral HPLC Separation Parameters for Cyclic Peptides and Related Compounds Note: This table provides examples of conditions used for similar compounds, illustrating the general approach for developing a separation method for (R)-3-(Hydroxymethyl)-2,5-piperazinedione.

| Analyte Type | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| Verapamil Enantiomers | LarihcShell-P (ISP) | Acetonitrile/Methanol/Acetic Acid/Triethylamine | 1.0 | 230 | |

| Pyridazinone Derivatives | Chiralcel OJ | Hexane/Ethanol/2-Propanol | - | - | |

| Dipeptide Diastereomers | Reversed-Phase C18 | Methanol/Water | 1.0 | 210 |

Mechanistic Biological Research Pre Clinical, in Vitro, Non Human Focus

Enzyme Inhibition and Activation Studies (in vitro mechanistic focus)

Based on available scientific literature, specific studies detailing the direct inhibition or activation of enzymes by (R)-3-(Hydroxymethyl)-2,5-piperazinedione are limited.

Inhibition of Microbial Enzymes

Dedicated research on the inhibitory effects of (R)-3-(Hydroxymethyl)-2,5-piperazinedione on specific microbial enzymes is not extensively documented in publicly accessible literature. While the broader class of cyclic peptides and piperazinedione derivatives has been investigated for such properties, data focusing solely on this specific molecule is sparse. For instance, related but distinct compounds like 2,5-Piperazinedione (B512043), 3,6-bis(2-methylpropyl) have shown affinity for enzymes such as glucosamine-6-phosphate synthase, but direct evidence for (R)-3-(Hydroxymethyl)-2,5-piperazinedione is not available. Similarly, while the metabolic pathways involving serine and glycine (B1666218) are targets for antimicrobials, direct inhibition by this compound remains an area for further investigation.

Modulation of Receptor Activity (e.g., Sigma Receptors, Opioid Receptors, 5-HT1A Receptors, Oxytocin Receptors)

There is currently a lack of specific data from in vitro studies demonstrating the modulation of Sigma, Opioid, 5-HT1A, or Oxytocin receptors by (R)-3-(Hydroxymethyl)-2,5-piperazinedione . Research in this area has often focused on other piperazine (B1678402) or cyclic peptide derivatives, which may have significantly different receptor binding profiles. For example, studies on sigma receptor ligands have indicated that a piperidine (B6355638) moiety, rather than a piperazine one, is often a critical structural feature for high affinity. Investigations into the glycine binding site of the NMDA receptor have centered on molecules like D-cycloserine, which, despite some structural similarities, is a different chemical entity.

Antimicrobial Activity Mechanisms (in vitro cellular and molecular pathways)

Antibacterial Effects on Specific Pathogens

While many cyclic peptides exhibit antibacterial properties, often by disrupting the bacterial membrane, specific mechanistic studies and data for the antibacterial action of (R)-3-(Hydroxymethyl)-2,5-piperazinedione against particular pathogens are not detailed in the available research. General studies on related cyclic peptides show they can be effective against bacteria like Staphylococcus aureus, but these findings cannot be directly attributed to the specific compound without dedicated investigation.

Antifungal and Antiviral Activity

The potential antifungal and antiviral mechanisms of (R)-3-(Hydroxymethyl)-2,5-piperazinedione have not been a focus of published research. The broader categories of cyclic peptides and cyclotides are known to possess such activities, generally by interacting with and disrupting pathogen cell membranes or interfering with viral entry and replication. However, specific data elucidating these mechanisms for Cyclo(D-Ser-Gly) is not available.

Interference with Microbial Communication (e.g., Quorum Sensing, Biofilm Formation)

The most significant body of research relevant to (R)-3-(Hydroxymethyl)-2,5-piperazinedione lies in the interference with microbial communication, specifically quorum sensing (QS). Studies on its parent scaffold, 2,5-piperazinedione , show potent anti-quorum sensing and anti-biofilm activity against the opportunistic pathogen Pseudomonas aeruginosa.

The mechanism of action involves the disruption of QS-regulated virulence factors. Molecular docking analyses indicate that 2,5-piperazinedione likely competes with the natural acyl-homoserine lactone (AHL) signal molecules for binding to their cognate transcriptional regulator proteins. Specifically, the compound is thought to interact with the amino acid residues of the LasR receptor protein, thereby interfering with the binding of its natural ligand, N-3-oxododecanoyl-l-homoserine lactone (3-oxo-C12-HSL). This interference prevents the activation of a cascade of virulence genes.

In vitro studies on 2,5-piperazinedione have demonstrated a significant reduction in several QS-dependent virulence factors in P. aeruginosa PAO1. These findings suggest that derivatives like (R)-3-(Hydroxymethyl)-2,5-piperazinedione may possess similar anti-QS capabilities, although direct studies are needed for confirmation.

Interactive Data Table: Effect of 2,5-Piperazinedione on P. aeruginosa Virulence Factors

| Virulence Factor | Target Organism | % Reduction (in vitro) | Putative Mechanism | Reference |

| Proteolytic Activity | P. aeruginosa PAO1 | 69% | Quorum Sensing Inhibition | |

| Elastolytic Activity | P. aeruginosa PAO1 | 48% | Quorum Sensing Inhibition | |

| Pyocyanin Production | P. aeruginosa PAO1 | 85% | Quorum Sensing Inhibition | |

| EPS Production (Biofilm) | P. aeruginosa PAO1 | 96% | Quorum Sensing Inhibition | |

| Swimming Motility | P. aeruginosa PAO1 | Significant Inhibition | Quorum Sensing Inhibition |

Anticancer and Antiproliferative Mechanisms in Cell Lines (in vitro molecular targets and pathways)

The 2,5-diketopiperazine (DKP) scaffold is recognized in medicinal chemistry as a privileged structure, with many natural and synthetic derivatives exhibiting a range of pharmacological activities, including anticancer properties. nih.gov These compounds are secondary metabolites produced by a variety of organisms, including bacteria, fungi, plants, and marine life. nih.gov While direct and extensive research on the specific anticancer mechanisms of (R)-3-(Hydroxymethyl)-2,5-piperazinedione is not widely available in the reviewed literature, studies on related DKP compounds provide insight into the potential pathways through which they may exert their effects.

Research on various 2,5-DKP derivatives has demonstrated their potential as anticancer agents, with activities attributed to various mechanisms. nih.gov For instance, some DKP derivatives have been found to inhibit tumor growth and induce cell death in various cancer cell lines. nih.govmdpi.com The structural diversity of DKPs allows for a wide range of biological activities, and they are considered promising scaffolds for the development of new anticancer drugs. nih.govresearchgate.net

A review of 2,5-DKPs from 1997 to 2022 highlighted their investigation for anticancer properties, summarizing structure-activity relationships to understand their anticancer activities. nih.gov Furthermore, some marine-derived DKPs are in clinical trials, such as Plinabulin, which is in a phase 3 trial for non-small cell lung cancer. mdpi.com

Table 1: Anticancer Activity of Selected Diketopiperazine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Plinabulin | Non-small cell lung cancer | In clinical trials | mdpi.com |

| Streptodiketopiperazines A and B | Human glioma U87MG and U251 | Antifungal activity and suppression of cancer cells | mdpi.com |

| Acetylapoaranotin | HCT116, AGS, A549, MCF-7 | Potent proliferation inhibition and in vivo tumor growth inhibition | nih.gov |

| Bostrycin | Various | Anticancer properties | nih.gov |

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer. Many anticancer therapies aim to induce apoptosis in malignant cells. While specific studies on the induction of apoptosis by (R)-3-(Hydroxymethyl)-2,5-piperazinedione are limited, research on related compounds suggests that the DKP scaffold can be associated with pro-apoptotic activity.

For example, Cyclo(D-Tyr-D-Phe), another cyclic dipeptide, has been shown to induce significant morphological changes and DNA fragmentation associated with apoptosis in A549 lung cancer cells. nih.gov The use of acridine (B1665455) orange/ethidium bromide staining confirmed apoptosis induction by this compound. nih.gov Similarly, the natural marine compound cyclo(L-leucyl-L-prolyl) peptide induced DNA strand breaks, DNA damage, and cell death in triple-negative breast cancer cell lines. chemimpex.com

The uncontrolled proliferation of cells is a fundamental characteristic of cancer. Several DKP derivatives have been shown to inhibit cell proliferation, often by inducing cell cycle arrest.

A study on 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride demonstrated that it inhibited the proliferation of L1210, human epidermoid No. 2, and adenocarcinoma 755 cells, which was accompanied by cell enlargement. Current time information in Brussels, BE. This compound caused cells to accumulate in the G2 phase of the cell cycle. Current time information in Brussels, BE. Similarly, Polyphyllin D was shown to exert a growth inhibitory effect by arresting K562/A02 human leukemia cells at the G2/M phase. mdpi.com This arrest was associated with the up-regulation of p21 and down-regulation of cyclin B1 and cyclin-dependent protein kinase 1. mdpi.com Platycodin D also blocked gallbladder cancer cells at the G2/M phase. researchgate.net

The immunosuppressive drug cyclosporine A, a cyclic peptide, was found to cause a G0/G1 arrest in the U937 human monocytic cell line, leading to a decrease in the number of cells in the S and G2/M phases. nih.gov These findings indicate that cyclic peptides and their derivatives can modulate cell proliferation by interfering with the cell cycle at different checkpoints.

Immunomodulatory Effects (in vitro cell-based assays)

The immune system plays a dual role in cancer, capable of both promoting and inhibiting tumor growth. Compounds that can modulate the immune response are therefore of significant interest in oncology. While direct evidence for the immunomodulatory effects of (R)-3-(Hydroxymethyl)-2,5-piperazinedione is not available in the reviewed literature, studies on other cyclic peptides suggest potential for such activity.

For instance, a study on a series of linear and cyclic hexapeptides related to cycloamanide A and an immunomodulatory peptide from ovine colostrum demonstrated immunosuppressive activity in a plaque-forming cell test. nih.gov The study found that substitutions of amino acids and changes in their configuration influenced the immunosuppressive potency of the peptides. nih.gov Another cyclic dipeptide, cyclo-Gly-Pro, was shown to have anti-inflammatory effects in mice by reducing paw edema and myeloperoxidase activity. nih.gov Cyclotides, a class of plant-derived cyclic peptides, have been shown to suppress human T-lymphocyte proliferation through an interleukin-2-dependent mechanism. researchgate.net These examples highlight the potential for cyclic peptides to modulate immune responses, although specific studies on (R)-3-(Hydroxymethyl)-2,5-piperazinedione are needed to confirm this activity.

Neurobiological Activity Mechanisms (in vitro cellular studies)

Cyclic dipeptides have been investigated for their effects on the nervous system. mdpi.com While specific in vitro cellular studies on the neurobiological activity of (R)-3-(Hydroxymethyl)-2,5-piperazinedione are not prominent in the searched literature, related compounds have shown neuroprotective potential.

For instance, the cyclic dipeptide cyclo(His-Pro) is found in the central nervous system of mammals and is involved in various regulatory processes. mdpi.com Studies on L-serine, a component of (R)-3-(Hydroxymethyl)-2,5-piperazinedione, have shown neuroprotective effects in models of Alzheimer's disease. nih.gov L-serine administration resulted in an improvement in neurodegeneration and oxidative damage caused by aluminum toxicity in rats. nih.gov General reviews also point to the neuroprotective potential of extracts from various seeds, which can contain a multitude of compounds, including peptides and their derivatives. nih.gov Furthermore, Cyclo(-Gly-Ser) is being investigated for its potential neuroprotective effects and its role in developing treatments for neurodegenerative diseases. chemimpex.com

Structure-Activity Relationship (SAR) Studies in the Context of In Vitro Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs. For the 2,5-diketopiperazine class of compounds, SAR studies have provided valuable insights into their anticancer activities. nih.gov

The piperazine ring is a common scaffold in many biologically active compounds, and modifications to this core can significantly impact activity. oup.com For example, in a series of bile acid hybrids, the presence of a cinnamylpiperazinyl group in the side chain was found to be important for anticancer activity against a multiple myeloma cell line. oup.com In another study, the introduction of piperazine or homopiperazine (B121016) moieties into betulonic acid derivatives significantly improved their antitumor activity. oup.com

A study on cyclo(Pro-Tyr)-like cyclic dipeptides suggested that the presence of hydroxyl groups inversely correlates with anti-quorum sensing activity. nih.gov However, the introduction of hydroxyl groups significantly improved the self-assembly ability of these peptides. nih.gov In another context, the hydroxylated analog of cyclo(l-Phe-d-Pro) showed inhibitory activity against several cancer cell lines. chemimpex.com The presence and position of hydroxyl groups on various cyclic dipeptides have been shown to be critical for their biological activities, indicating that the hydroxymethyl group in (R)-3-(Hydroxymethyl)-2,5-piperazinedione likely plays a key role in its interactions with biological targets.

Influence of Piperazinedione Ring Substituents

The 2,5-piperazinedione ring, a cyclic dipeptide structure, serves as a rigid scaffold whose biological activity is profoundly influenced by the nature, size, and position of its substituents. nih.gov This framework allows for the introduction of chemical diversity at multiple positions, enabling fine-tuning of the molecule's interaction with biological targets. nih.gov Preclinical research has demonstrated that modifications to the substituents on the piperazinedione core can dramatically alter the compound's biological profile, including its antimicrobial, antiviral, and cytotoxic properties. nih.govmdpi.com

The role of specific functional groups has been systematically studied. In one study comparing cyclic dipeptides against Pseudomonas aeruginosa, the presence or absence of a hydroxyl (-OH) group was found to be a critical determinant of activity. nih.gov The study analyzed cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr), both containing hydroxyl groups, and compared them to cyclo(L-Pro-L-Phe), which lacks them. nih.gov The results indicated that the absence of the hydroxyl groups in cyclo(L-Pro-L-Phe) led to a significantly higher inhibition of virulence factors such as pyocyanin, proteases, and elastase. nih.govresearchgate.net This suggests that for this particular biological target, increased lipophilicity may be advantageous.

Conversely, the introduction of hydroxyl groups was found to enhance the self-assembly properties of these peptides, a factor that can influence their bioavailability and mechanism of action. nih.gov The table below summarizes the comparative activity of these compounds, illustrating the impact of the hydroxyl substituent on the inhibition of specific virulence factors in P. aeruginosa PAO1.

Data sourced from a study on the anti-quorum-sensing activity of cyclic dipeptides against P. aeruginosa. nih.gov

This structure-activity relationship (SAR) demonstrates that even subtle changes, such as the addition or removal of a hydroxyl group, can lead to significant differences in biological outcomes. The size of the substituent group can also play a role; some studies on related heterocyclic compounds have noted a decrease in cytotoxicity when the substituent size at the C-3 position becomes excessively large.

Stereochemical Effects on Biological Interaction

The configuration of the substituents (cis or trans) and the chirality of the individual amino acid precursors (L or D) determine the specific diastereomer of the diketopiperazine. Most naturally occurring 2,5-diketopiperazines are formed from L-amino acids, resulting in a cis configuration of the side chains. The constrained, nearly planar scaffold of the piperazinedione ring presents these side chains in well-defined spatial orientations, which is key to their biological recognition.

Preclinical studies have consistently shown that different enantiomers and diastereomers of piperazinedione derivatives can exhibit markedly different biological activities. A study evaluating the cytotoxicity of proline-phenylalanine cyclodipeptides against human cancer cell lines provides a clear example of this stereochemical influence. nih.gov The two diastereomers, cyclo(D-Pro-L-Phe) and cyclo(L-Pro-L-Phe), were tested for their effects on colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cells.

The results, shown in the table below, indicated that cyclo(D-Pro-L-Phe) possessed moderate cytotoxic activity against the HCT-116 cell line, whereas its diastereomer, cyclo(L-Pro-L-Phe), was only weakly active. nih.gov Both compounds showed weak activity against the MCF-7 cell line.

Data from a cytotoxicity evaluation of diketopiperazines against human tumorous cell lines. nih.gov

This difference in activity underscores the importance of stereochemistry in the interaction between the small molecule and its biological target. The specific arrangement of the proline and phenylalanine side chains in cyclo(D-Pro-L-Phe) likely allows for a more favorable binding orientation within a receptor or enzyme active site compared to the cyclo(L-Pro-L-Phe) isomer. Such stereochemical distinctions are a recurring theme in medicinal chemistry, where one stereoisomer often accounts for the majority of the desired biological effect, while the other may be less active or even exhibit a different activity profile. nih.gov

Applications As a Chemical Scaffold and Chiral Building Block

Role in Asymmetric Synthesis and Catalysis

The inherent chirality of (R)-3-(Hydroxymethyl)-2,5-piperazinedione, derived from the L-serine precursor, makes it a valuable chiral building block. In asymmetric synthesis, such chiral scaffolds are crucial for transferring stereochemical information to new molecules, enabling the selective formation of one enantiomer over another. While not typically used as a catalyst itself, its rigid framework is incorporated into larger molecules to direct the stereochemical outcome of reactions. The development of catalytic asymmetric methods is essential for producing enantioenriched compounds like morpholines and piperazines, which are significant in pharmaceuticals. organic-chemistry.orgnih.gov The synthesis of complex chiral molecules often relies on starting with enantiomerically pure precursors, and (R)-3-(Hydroxymethyl)-2,5-piperazinedione serves this role effectively. nih.gov Its functional groups—the hydroxyl and the amide protons—provide handles for further chemical modification without compromising the core chiral integrity.

Precursor for Complex Heterocyclic Compounds and Natural Product Synthesis

2,5-Diketopiperazines (DKPs), including the (R)-3-(hydroxymethyl) derivative, are recognized as privileged structures that act as templates for creating a vast array of structurally diverse heterocyclic systems. researchgate.net The DKP ring can be selectively functionalized or cleaved to yield more complex nitrogen-containing heterocycles. researchgate.net

This compound is a key structural component in the total synthesis of certain natural products. A notable example is its role as a building block for Pepticinnamin E, a bisubstrate inhibitor of farnesyltransferase (FPTase). asianpubs.org The synthesis of Pepticinnamin E and its analogs necessitates efficient methods to prepare the 3-hydroxymethyl 2,5-diketopiperazine core, highlighting its importance in the synthesis of bioactive natural products. asianpubs.org The versatility of DKPs as synthetic scaffolds is a subject of considerable interest, leading to the development of new methodologies for their synthesis and modification. researchgate.netorganic-chemistry.orgnih.govresearchgate.net

Table 1: (R)-3-(Hydroxymethyl)-2,5-piperazinedione in Natural Product Synthesis

| Natural Product | Biological Activity | Role of the DKP Scaffold |

|---|

Use in Peptidomimetic Design and Conformational Constraint

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. longdom.orgmdpi.com The rigid 2,5-piperazinedione (B512043) ring is an excellent scaffold for this purpose, as it restricts the conformational freedom of the molecule, forcing it to adopt a specific, biologically active shape. mdpi.com This conformational constraint is a key strategy in the rational design of peptidomimetics. upc.eduresearchgate.net

The DKP scaffold has been successfully employed to induce β-hairpin turns, a common secondary structure motif in proteins. By incorporating a bifunctional DKP into a peptide sequence, it acts as a β-turn mimic, promoting the formation of an antiparallel β-sheet structure. rsc.org Researchers have designed and synthesized peptidomimetics where the DKP core, bearing functional groups in a cis relationship, serves as a turn inducer, forcing the attached peptide chains to fold back on themselves. rsc.orgresearchgate.net Conformational analysis using NMR spectroscopy and computational modeling has confirmed the formation of stable β-hairpin structures stabilized by intramolecular hydrogen bonds. researchgate.netrsc.org

Table 2: DKP Scaffolds as β-Turn Mimetics

| DKP Derivative | Attached Sequences | Resulting Structure | Key Stabilizing Feature |

|---|---|---|---|

| Bifunctional DKP from L-aspartic acid and (S)-2,3-diaminopropionic acid | Peptide sequences | β-Hairpin Mimic | 10- and 18-membered H-bonded rings researchgate.net |

While the use of diketopiperazine scaffolds to mimic β-turns and induce β-hairpins is well-documented, their application as α-turn mimics is less common. The geometry of the six-membered DKP ring is particularly well-suited for initiating the reversal of a peptide chain, a characteristic feature of β-turns. The design of peptidomimetics often focuses on mimicking specific secondary structures recognized by biological targets. mdpi.com The development of scaffolds for various turns is an active area of research, with DKPs being a primary tool for creating β-turn mimetics. escholarship.org

Development of Novel Organic Materials and Supramolecular Assemblies

The rigid structure and the presence of multiple hydrogen bond donors and acceptors in 2,5-diketopiperazines make them ideal building blocks for supramolecular chemistry. These molecules have a strong propensity to self-assemble into highly ordered structures through non-covalent interactions. nih.govresearchgate.netmdpi.com

Cyclic dipeptides like (R)-3-(Hydroxymethyl)-2,5-piperazinedione can self-organize into complex networks, leading to the formation of functional materials such as gels. nih.govmdpi.com This self-assembly is driven primarily by intermolecular hydrogen bonding between the amide groups of the DKP rings. nih.gov The side chains of the amino acid residues from which the DKP is formed play a crucial role in modulating the properties of the resulting supramolecular structure. The cooperative nature of these hydrogen bonds can lead to the formation of microparticles or extended fibrillar networks that entrap solvent, resulting in gelation. mdpi.comnih.gov The study of these self-assembling systems is of great interest for applications ranging from drug delivery to the creation of novel biomaterials. nih.govresearchgate.net

Hydrogel Formation

Currently, there is a lack of specific research data detailing the hydrogel formation of the individual compound (R)-3-(Hydroxymethyl)-2,5-piperazinedione, also known as cyclo(Gly-Ser). Scientific literature extensively covers the self-assembly and hydrogelation of other cyclic dipeptides (CDPs), demonstrating that their ability to form hydrogels is highly dependent on the constituent amino acid residues.

Cyclic dipeptides, the smallest class of cyclic peptides, are recognized for their structural rigidity and stability, which makes them promising candidates for the development of functional biomaterials. beilstein-journals.org The self-assembly of CDPs into hydrogels is driven by non-covalent interactions, particularly hydrogen bonding, which is facilitated by the four hydrogen-bonding sites present in the diketopiperazine ring. beilstein-journals.org This propensity for self-organization can lead to the formation of three-dimensional networks that entrap water, resulting in a hydrogel. beilstein-journals.org

The properties of the resulting hydrogels, such as their mechanical strength and stability under various conditions (e.g., pH, temperature), are directly influenced by the nature of the amino acid side chains. beilstein-journals.org For example, studies on cyclo(Trp-Tyr) have shown that it can self-assemble into crystalline hydrogels with notable mechanical robustness and tolerance to harsh environments. beilstein-journals.org In contrast, research on a series of cyclo(Phe-Xaa) dipeptides indicated that cyclo(Phe-Ser) was a poor hydrogelator. This highlights the critical role that the specific amino acid sequence plays in the hydrogelation process.

While the fundamental structure of (R)-3-(Hydroxymethyl)-2,5-piperazinedione provides the necessary backbone for self-assembly, the hydrophilic nature of the glycine (B1666218) and serine side chains may influence its ability to form a stable, water-insoluble hydrogel network. Further empirical studies are required to determine the specific conditions, if any, under which this compound can form a hydrogel and to characterize the properties of such a material.

| Compound Name | Structure | Hydrogel Formation Potential | Key Findings |

| cyclo(Trp-Tyr) | Cyclic dipeptide with Tryptophan and Tyrosine residues | High | Forms crystalline hydrogels with excellent mechanical and environmental stability. beilstein-journals.org |

| cyclo(Phe-Ser) | Cyclic dipeptide with Phenylalanine and Serine residues | Low | Demonstrated to be a poor hydrogelator in a study of cyclo(Phe-Xaa) derivatives. |

| (R)-3-(Hydroxymethyl)-2,5-piperazinedione (cyclo(Gly-Ser)) | Cyclic dipeptide with Glycine and Serine residues | Not Reported | Specific data on hydrogel formation is not currently available in the reviewed literature. |

Table 1. Hydrogelation Potential of Selected Cyclic Dipeptides

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a primary focus of modern chemistry. Research into the synthesis of 2,5-piperazinediones is increasingly prioritizing green chemistry principles to minimize waste and avoid hazardous reagents. whiterose.ac.uk Future efforts for synthesizing (R)-3-(Hydroxymethyl)-2,5-piperazinedione are likely to move beyond traditional methods, exploring innovative and sustainable alternatives.

One promising approach is the use of microwave-assisted synthesis for the cyclization of linear dipeptides. mdpi.com This method often utilizes water as a solvent, offering a significant environmental advantage over conventional organic solvents. mdpi.com Another sustainable strategy involves the condensation of amino acids in ethylene (B1197577) glycol at high temperatures, a process that is straightforward, safe, and avoids toxic chemicals like phosgene. whiterose.ac.uk Such methods have the potential to be adapted for the specific, high-yield production of the homochiral (R)-3-(Hydroxymethyl)-2,5-piperazinedione. The development of solvent-free, multicomponent reactions (MCRs) also presents a green and efficient pathway for creating complex heterocyclic structures, a strategy that could be adapted for piperazinedione synthesis. mdpi.com

| Synthetic Methodology | Key Features | Potential Advantages for (R)-3-(Hydroxymethyl)-2,5-piperazinedione Synthesis | Reference |

| Microwave-Assisted Cyclization | Uses water as a solvent; rapid heating. | High yields, reduced reaction times, environmentally friendly. | mdpi.com |

| Amino Acid Condensation | Employs ethylene glycol; avoids toxic reagents. | Safe, sustainable, and potentially commercially viable for producing the base scaffold. | whiterose.ac.uk |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more components; often solvent-free. | High efficiency, atom economy, and ease of product isolation. | mdpi.com |

| Catalytic C-H Functionalization | Direct transformation of inert C-H bonds. | Enhances structural complexity from simple starting materials in a sustainable manner. | researchgate.net |

Advanced Derivatization for Targeted Chemical Functionality

The 2,5-piperazinedione (B512043) scaffold is considered a "privileged structure" in medicinal chemistry, serving as a template for creating structurally diverse molecules. researchgate.netnih.gov The hydroxylmethyl group of (R)-3-(Hydroxymethyl)-2,5-piperazinedione is a key handle for chemical modification, allowing for advanced derivatization to introduce targeted functionalities.

Future research will likely focus on exploiting this hydroxyl group for various chemical transformations. For instance, it can serve as an initiation point for ring-opening polymerization (ROP) to create novel poly(amino acid) block copolymers. whiterose.ac.uk These polymers could be designed to have specific properties, such as pH-sensitivity for controlled release applications. whiterose.ac.uk Furthermore, the core piperazinedione ring can be manipulated through regioselective cleavage or functionalized to build more complex fused N-heterocycles, leading to libraries of compounds with potentially diverse biological activities. researchgate.net Synthetic strategies such as the Horner-Wadsworth-Emmons reaction and Julia-Kocienski olefination, used in the total synthesis of other complex natural products, could be employed to attach elaborate side-chains to the piperazinedione core, starting from the hydroxymethyl anchor point. rsc.org

Integration with Cutting-Edge Analytical and Imaging Techniques

A deeper understanding of (R)-3-(Hydroxymethyl)-2,5-piperazinedione, both in its pure form and within complex matrices, necessitates the use of advanced analytical and imaging technologies. While standard techniques provide basic characterization, cutting-edge methods can reveal more nuanced information about its structure, distribution, and behavior.

Future studies will benefit from the integration of high-resolution chemical imaging techniques. For example, broadband coherent anti-Stokes Raman scattering (BCARS) microscopy offers significantly faster imaging acquisition and higher spatiochemical resolution compared to conventional Raman microscopy, allowing for the potential identification of different phases or polymorphs of the compound in a solid formulation. nih.gov Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopic imaging is another powerful tool that can be used to study the compound's behavior in real-time, such as its dissolution process within a pharmaceutical tablet. mdpi.com Combining multiple imaging modalities, such as FTIR, Raman, and magnetic resonance imaging (MRI), can provide a more comprehensive understanding of a sample's chemical and physical characteristics. mdpi.com

| Technique | Principle | Application to (R)-3-(Hydroxymethyl)-2,5-piperazinedione Research | Reference |

| Broadband CARS Microscopy | Coherent Raman scattering | High-resolution, rapid chemical imaging of the compound in solid mixtures. | nih.gov |

| ATR-FTIR Spectroscopic Imaging | Infrared spectroscopy with attenuated total reflection | In-situ monitoring of dynamic processes like dissolution and release from formulations. | mdpi.com |

| Scanning Electron Microscopy (SEM) with EDX | Electron beam scanning for high-resolution imaging and elemental analysis. | Visualization of particle morphology and elemental composition of derivatives or complexes. | arpgweb.com |

| Mass Spectrometry (ESI-MS) | Ionization and mass-to-charge ratio measurement. | Characterization of the compound and its derivatives, confirming molecular weight and structure. | mdpi.com |

Expansion of Theoretical Modeling Approaches for Deeper Mechanistic Understanding

Computational and theoretical modeling are indispensable tools for gaining insight into the molecular properties and interactions of compounds like (R)-3-(Hydroxymethyl)-2,5-piperazinedione. These approaches can predict structure, reactivity, and behavior, guiding experimental work and providing a deeper mechanistic understanding that is often difficult to obtain through experimentation alone.

Future research should expand the use of theoretical models to explore the conformational landscape of the piperazinedione ring and the influence of the hydroxymethyl substituent. Quantum mechanical methods, such as density functional theory (DFT), can be used to calculate molecular properties and predict spectroscopic signatures. The examination of molecular density-partitioning and the use of information-theoretic approaches can help in understanding the nature of bonding and interactions within the molecule and with its environment. arpgweb.com Molecular dynamics (MD) simulations can be employed to study the compound's behavior in solution, its interaction with biological macromolecules, and its self-assembly properties, providing insights that are crucial for designing derivatives with specific functions. mdpi.com

New Frontiers in Mechanistic In Vitro Biological Inquiry

While this article excludes clinical effects, the exploration of the fundamental biological activity of (R)-3-(Hydroxymethyl)-2,5-piperazinedione at a cellular and molecular level (in vitro) is a significant area for future research. Diketopiperazines are known to possess a range of biological activities, and understanding the specific mechanisms of action is a key challenge. mdpi.com

Future in vitro studies should aim to move beyond preliminary activity screening to a deeper mechanistic inquiry. For instance, if the compound demonstrates a particular effect, such as the anti-aging properties observed in other cyclodipeptides, research should focus on elucidating the underlying molecular pathways. mdpi.com This involves identifying specific cellular targets, understanding how the compound modulates enzyme activity or gene expression, and clarifying its structure-activity relationship through the systematic testing of derivatives. High-throughput screening methods combined with advanced cell imaging techniques could be used to analyze the compound's effect on various cellular processes.

Challenges and Opportunities in (R)-3-(Hydroxymethyl)-2,5-piperazinedione Research

The continued investigation of (R)-3-(Hydroxymethyl)-2,5-piperazinedione presents both challenges and significant opportunities.

Challenges:

Stereoselective Synthesis: Developing scalable, cost-effective, and sustainable synthetic routes that maintain the desired (R)-chirality remains a key challenge. Racemization can occur during synthesis, requiring difficult purification steps. mdpi.com

Mechanistic Elucidation: Determining the precise molecular mechanisms behind any observed biological activity is complex and requires a multidisciplinary approach combining chemical biology, and computational modeling. mdpi.com

Limited Solubility: Like many peptide-based structures, solubility in various solvents can be a limiting factor for both synthesis and biological testing, requiring the development of specific formulations or derivatives.

Opportunities:

Scaffold for Diversity-Oriented Synthesis: Its simple, chiral structure makes it an ideal starting point for creating large libraries of diverse heterocyclic compounds for screening. researchgate.net

Green Chemistry Innovation: The drive for sustainable synthesis provides an opportunity to develop and showcase novel green chemistry methodologies. whiterose.ac.ukmdpi.com

Biomaterials Development: The ability to use the hydroxymethyl group to initiate polymerization opens up possibilities for creating novel, biodegradable polymers and hydrogels with tailored properties. whiterose.ac.uk

Probing Biological Systems: As a simple cyclic dipeptide, it can be used as a tool to probe and understand biological systems, such as peptide transport mechanisms and enzyme specificity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-(Hydroxymethyl)-2,5-piperazinedione, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Cyclic dipeptides like (R)-3-(Hydroxymethyl)-2,5-piperazinedione are typically synthesized via cyclization of linear dipeptide precursors. Solution-phase methods under mild acidic or basic conditions (e.g., using trifluoroacetic acid or thionyl chloride) are common, but enantiomeric purity depends on stereospecific protection/deprotection strategies and chiral catalysts. For example, enzymatic cyclization with proteases (e.g., subtilisin) can enhance stereoselectivity . Stability during synthesis must be monitored, as acidic conditions may hydrolyze the hydroxymethyl group .

Q. How can researchers validate the structural identity of (R)-3-(Hydroxymethyl)-2,5-piperazinedione using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Characteristic carbonyl stretches (1650–1750 cm⁻¹) confirm the 2,5-piperazinedione core. Hydroxymethyl groups show O–H stretches (~3200–3600 cm⁻¹) .

- MS/MS : Fragmentation patterns (e.g., loss of H₂O or CO) distinguish cyclic vs. linear structures. Comparative analysis with reference spectra (e.g., NIST databases) is critical .

- NMR : - and -NMR resolve stereochemistry; diastereotopic protons near the hydroxymethyl group (~3.5–4.5 ppm) require high-field instruments for unambiguous assignment .

Q. What are the stability profiles of (R)-3-(Hydroxymethyl)-2,5-piperazinedione under varying pH and temperature conditions?

- Methodological Answer : Stability studies show moderate degradation in acidic (pH < 3) or alkaline (pH > 9) conditions, with hydrolysis of the piperazinedione ring. Neutral buffers (pH 6–8) at 4°C optimize short-term storage. Long-term stability requires lyophilization and inert-gas storage to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)-3-(Hydroxymethyl)-2,5-piperazinedione be achieved, and what analytical methods confirm enantiomeric excess?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) enable enantioselective cyclization. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., using amylose-based columns) or -NMR with chiral derivatizing agents. Recent advances in enzymatic methods (e.g., immobilized lipases) achieve >95% ee .

Q. What pharmacological mechanisms are hypothesized for (R)-3-(Hydroxymethyl)-2,5-piperazinedione, and how can its bioactivity be experimentally validated?

- Methodological Answer : Structural analogs (e.g., cyclo(Gly-Ser)) modulate neurotransmitter pathways (e.g., GABAergic systems) via allosteric receptor interactions. In vitro assays (e.g., patch-clamp electrophysiology in neuronal cells) and in vivo models (e.g., zebrafish behavioral studies) are used to assess neuroactivity. Competitive binding assays with radiolabeled ligands (e.g., -GABA) quantify affinity .

Q. How should researchers address contradictory spectral data when characterizing (R)-3-(Hydroxymethyl)-2,5-piperazinedione?

- Methodological Answer : Contradictions in IR or MS/MS spectra (e.g., unexpected fragmentation) may arise from impurities or stereoisomers. Cross-validate with orthogonal techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.